3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine
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Overview
Description
The compound “3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine” is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms and four carbon atoms . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature . The chlorine atom could potentially make this compound reactive .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the bulky tert-butyl group and the electronegative chlorine atom. These factors could impact the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridazine derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The tert-butyl group could impact the compound’s solubility and boiling point, while the chlorine atom could make the compound more reactive .Scientific Research Applications
Insecticidal Applications
- A study by Shang et al. (2010) synthesized a series of novel N-tert-butyl-N'-thio[1-(6-chloro-3-pyridylmethyl)-2-nitroiminoimidazolidine]-N,N'-diacylhydrazines, demonstrating their larvicidal activities against Oriental armyworm and bean aphids. These compounds showed insecticidal activities similar to the parent compound imidacloprid at high concentrations and induced abnormal larval moults at lower concentrations, akin to parent diacylhydrazines Shang et al., 2010.
Organic Synthesis and Chemical Reactivity
- Zelenin et al. (1973) reported on 1-Isopropyl-3-tert-butyl-1,2-diaza-1,3-butadiene, formed from α-chloropinacoline and isopropyl hydrazine, which showed high reactivity in diene synthesis with various dienophiles, leading to products containing a Δ2-tetrahydropyridazine ring. This study illustrates the potential of tert-butyl substituted pyridazines in organic synthesis Zelenin et al., 1973.
Therapeutic Applications
- Marco-Contelles (2020) highlighted the development of tetramethylpyrazine nitrones, including compounds with N-tert-butyl substitution, for stroke treatment. These nitrones, including (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide, showed potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability, presenting a promising avenue for cerebral ischemia therapy Marco-Contelles, 2020.
Water Oxidation Catalysis
- Research by Zong and Thummel (2005) introduced a new family of Ru complexes for water oxidation, incorporating 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine with tert-butyl substitution. These complexes demonstrated significant oxygen evolution activity in aqueous solutions, indicating their utility in catalytic water oxidation processes Zong & Thummel, 2005.
Chemical Structure and Properties
- Xu et al. (2006) synthesized and determined the crystal structure of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one. The structure was stabilized by inter- and intramolecular hydrogen bonding, illustrating the structural features that can influence the reactivity and stability of tert-butyl substituted pyridazines Xu et al., 2006.
Mechanism of Action
tert-Butyl group
The tert-butyl group is a type of alkyl group derived from butane. It is often used in chemical reactions due to its unique reactivity pattern elicited by its crowded structure . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pharmacokinetics
For instance, the tert-butyl group might enhance the lipophilicity of the compound, potentially improving its absorption and distribution .
Environmental Factors
The stability, efficacy, and action of the compound could be influenced by various environmental factors. For instance, certain chemicals, including those with a tert-butyl group, can be persistent, bioaccumulative, and toxic (PBT), building up in the environment over time and potentially posing risks for exposed populations .
Future Directions
properties
IUPAC Name |
3-tert-butyl-6-chloro-1,6-dihydropyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5,7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKVYKJKWKXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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